

# A Head-to-Head Comparison of Emerging Non-Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: DS39201083 sulfate

Cat. No.: B1192660 Get Quote

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and safer alternatives to opioid-based therapies. Researchers and pharmaceutical developers are actively exploring novel mechanisms of action that target the peripheral and central nervous systems with greater precision, aiming to provide substantial pain relief while minimizing the risks of addiction, respiratory depression, and other debilitating side effects associated with opioids. This guide offers a head-to-head comparison of promising non-opioid analgesics that are recently approved or in late-stage clinical development, alongside a look at innovative preclinical candidates.

# Recently Approved and Late-Stage Clinical Candidates

This section details the comparative efficacy, safety, and mechanisms of action of three leading novel non-opioid analysics: Suzetrigine (Journavx), Tanezumab, and Cebranopadol.

#### **Mechanism of Action**

These novel agents employ distinct strategies to interrupt pain signaling pathways.

Suzetrigine (Journavx) is a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals from the body to the central nervous system. [1][2][3] By selectively blocking NaV1.8, Suzetrigine reduces the excitability of these neurons and dampens the propagation of pain signals before they reach the brain.[2][4][5] This



peripheral mechanism of action is a key differentiator from opioids, which act on the central nervous system and are associated with a higher risk of addiction and other systemic side effects.[2][6]

**Caption:** Mechanism of Action of Suzetrigine (Journavx).

Tanezumab is a humanized monoclonal antibody that specifically targets and inhibits Nerve Growth Factor (NGF).[7] NGF is a key mediator in the generation and maintenance of pain, particularly in chronic conditions like osteoarthritis.[8] By binding to and neutralizing NGF, Tanezumab prevents its interaction with TrkA receptors on sensory neurons, thereby reducing pain signaling and inflammation.[9][10]

Caption: Mechanism of Action of Tanezumab.

Cebranopadol possesses a dual mechanism of action, acting as an agonist for both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid receptor (MOR).[7] This combined activity is theorized to provide potent analgesia while potentially mitigating some of the adverse effects associated with traditional mu-opioid receptor agonists, such as respiratory depression.[7]

#### **Clinical Efficacy**

The efficacy of these novel analgesics has been evaluated in rigorous Phase 3 clinical trials.



| Drug                      | Indication                           | Trial Design                                                                          | Primary Efficacy<br>Endpoint                                                                                               | Key Findings                                                                                                                                                                                                  |
|---------------------------|--------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suzetrigine<br>(Journavx) | Moderate to<br>Severe Acute<br>Pain  | Randomized, double-blind, placebo- and active-controlled (hydrocodone/ac etaminophen) | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48)                                             | Statistically significant improvement in SPID48 vs. placebo in both abdominoplasty and bunionectomy trials.[4][11][12] Efficacy was comparable, but not superior, to hydrocodone/ace taminophen.[11] [12][13] |
| Tanezumab                 | Osteoarthritis of<br>the Knee or Hip | Randomized,<br>double-blind,<br>placebo-<br>controlled                                | Co-primary: Change from baseline in WOMAC Pain score, WOMAC Physical Function score, and Patient's Global Assessment of OA | Significant improvements in all co-primary endpoints compared to placebo.[14][15]                                                                                                                             |



| Cebranopadol | Moderate to<br>Severe Acute<br>Pain | Randomized,<br>double-blind,<br>placebo-<br>controlled | Pain numerical rate scale (NRS) area under the curve from 4 to 48 hours | Statistically significant reduction in pain intensity compared to placebo following abdominoplasty surgery.[7][16] |
|--------------|-------------------------------------|--------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
|--------------|-------------------------------------|--------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|

## **Safety and Tolerability**

The safety profiles of these emerging therapies are a critical consideration for their potential role in clinical practice.

| Drug                   | Common Adverse Events                                                                                                                                                                         | Serious Adverse<br>Events/Contraindications                                             |  |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|--|
| Suzetrigine (Journavx) | Itching, muscle spasms, increased blood creatine phosphokinase, rash.[5][17]                                                                                                                  | Contraindicated for concomitant use with strong CYP3A inhibitors.[5]                    |  |
| Tanezumab              | Abnormal peripheral sensations.[14][15]                                                                                                                                                       | Rapidly progressive osteoarthritis (observed in <1.5% of patients in one study).[18]    |  |
| Cebranopadol           | Safety profile reported to be comparable to placebo in a Phase 3 trial.[7] Prior studies suggest low drug likability and potential for fewer respiratory events than traditional opioids. [7] | Specific data from Phase 3 trials on serious adverse events is not yet fully published. |  |

#### **Experimental Protocols: A Snapshot**

The clinical development of these analgesics has relied on well-established models of acute and chronic pain.



Caption: General Workflow of a Phase 3 Analgesic Clinical Trial.

For the Suzetrigine Phase 3 trials in acute pain, the following protocol was employed:

- Study Population: Adults with moderate to severe acute pain following either abdominoplasty or bunionectomy.[11][12]
- Intervention: Patients were randomized to receive either Suzetrigine (100 mg loading dose, then 50 mg every 12 hours), hydrocodone bitartrate/acetaminophen (5/325 mg every 6 hours), or a placebo for 48 hours.[12]
- Pain Assessment: Pain intensity was measured using an 11-point Numeric Pain Rating Scale (NPRS) at multiple time points over the 48-hour treatment period.[4]
- Primary Endpoint Calculation: The time-weighted sum of the pain intensity difference (SPID48) was calculated from the NPRS scores to provide a cumulative measure of pain relief.[4]

The Tanezumab Phase 3 trials for osteoarthritis pain utilized a similar randomized, placebo-controlled design, with patients receiving intravenous injections of Tanezumab at varying doses. Efficacy was assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and physical function subscales, as well as a Patient's Global Assessment of OA.[14][15]

## **Promising Preclinical Non-Opioid Analgesics**

Beyond the late-stage clinical candidates, a number of innovative non-opioid analgesics are showing significant promise in preclinical studies.



| Candidate       | Mechanism of Action                                                                                                                                                           | Preclinical Models                                                                                | Key Preclinical<br>Findings                                                                                                                        |
|-----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| ENT1 Inhibitors | Inhibit the equilibrative nucleoside transporter 1 (ENT1), increasing extracellular adenosine levels, which in turn activates A1 adenosine receptors to produce analgesia.[1] | Mouse models of neuropathic and inflammatory pain.[1]                                             | Surpassed the analgesic efficacy of gabapentin in a neuropathic pain model with fewer cardiac side effects than the parent compound, dilazep.[1]   |
| Compound 194    | Indirectly regulates the NaV1.7 sodium channel by inhibiting the interaction between collapsin response mediator protein 2 (CRMP2) and Ubc9.[19][20][21]                      | Rodent models of acute and chronic neuropathic pain (including chemotherapy-induced).[19][21][22] | Reversed mechanical allodynia, demonstrated synergy with morphine and gabapentin, and showed no evidence of addiction or motor impairment.[20][22] |
| FEM-1689        | Binds to a protein involved in neuropathic pain, regulating the integrated stress response (ISR). Does not engage opioid receptors.[23]                                       | Mouse models of diabetic and chemotherapy-induced neuropathy.                                     | Produced long-lived,<br>effective pain relief<br>and reduced<br>hypersensitivity.[23]                                                              |

## **Signaling Pathway of ENT1 Inhibition**

The analgesic effect of ENT1 inhibitors is mediated by the modulation of adenosine signaling.

Caption: Signaling Pathway of ENT1 Inhibition for Analgesia.

#### Conclusion



The field of non-opioid analgesics is vibrant with innovation, offering the promise of a new era in pain management. The recent approval of Suzetrigine (Journavx) and the advancement of candidates like Tanezumab and Cebranopadol through late-stage clinical trials provide tangible evidence of progress. Furthermore, the diverse mechanisms of action being explored in preclinical studies, from ENT1 inhibition to the indirect modulation of ion channels, highlight the multitude of pathways available for targeting pain. As our understanding of the complex neurobiology of pain deepens, these novel non-opioid analgesics hold the potential to provide safer, more effective, and personalized pain relief for millions of patients. Continued research and clinical investigation are paramount to fully realizing the therapeutic benefits of these emerging therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Design of an equilibrative nucleoside transporter subtype 1 inhibitor for pain relief PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzetrigine Wikipedia [en.wikipedia.org]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Clinical Trials | JOURNAVX® (suzetrigine) [journavxhcp.com]
- 5. FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain | FDA [fda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cebranopadol Phase 3 Trials Show Promising Results [healthesystems.com]
- 8. Nerve Growth Factor Signaling and Its Contribution to Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nerve Growth Factor Signaling and Its Contribution to Pain PMC [pmc.ncbi.nlm.nih.gov]



- 11. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dam.upmc.com [dam.upmc.com]
- 14. researchgate.net [researchgate.net]
- 15. Pooled Efficacy and Safety from Phase 3 Controlled Studies of Tanezumab in Patients with Osteoarthritis ACR Meeting Abstracts [acrabstracts.org]
- 16. Positive Phase III result for opioid alternative cebranopadol | Pharmaceutical | The Pharmaletter | The Pharmaletter [thepharmaletter.com]
- 17. JOURNAVX™ (suzetrigine) for Moderate-to-Severe Acute Pain [journavx.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective targeting of NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. painrelief.com [painrelief.com]
- 23. jwatch.org [jwatch.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Emerging Non-Opioid Analgesics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192660#head-to-head-comparison-of-novel-non-opioid-analgesics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com